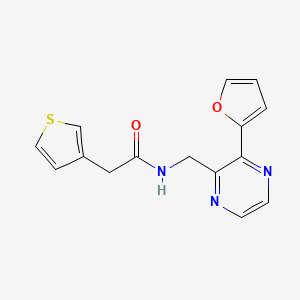![molecular formula C17H23F3N2O B2870034 2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide CAS No. 2309711-86-0](/img/structure/B2870034.png)
2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide, also known as TFE-MPA, is a synthetic compound that has been widely used in scientific research. It is a selective and potent agonist of the mu-opioid receptor, which is a protein that plays a crucial role in pain management, reward, and addiction.
作用機序
2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide is a selective and potent agonist of the mu-opioid receptor. It binds to the receptor and activates it, leading to the inhibition of neurotransmitter release and the reduction of pain signals. This compound also activates the reward pathway in the brain, leading to feelings of pleasure and euphoria. However, prolonged use of opioids can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia, sedation, and respiratory depression in animal models. It also produces reward and reinforcement effects, which can lead to addiction. This compound has been shown to have a high affinity for the mu-opioid receptor, which makes it a potent and selective agonist.
実験室実験の利点と制限
One of the main advantages of using 2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for investigating the molecular mechanisms of opioid receptor signaling and for developing new drugs for the treatment of pain and addiction. However, one of the limitations of using this compound is its potential for addiction and abuse, which can make it difficult to use in animal models.
将来の方向性
There are several future directions for the research of 2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide. One direction is to investigate the molecular mechanisms of opioid receptor signaling and to develop new drugs that target specific subtypes of the mu-opioid receptor. Another direction is to develop new drugs that can treat pain and addiction without producing tolerance, dependence, and addiction. Finally, there is a need to investigate the long-term effects of this compound on the central nervous system and to develop strategies to minimize its potential for addiction and abuse.
合成法
The synthesis of 2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide involves several steps. The first step is the preparation of N-(2,2,2-trifluoroethyl)-4-piperidone, which is then reacted with 3-methylbenzylamine to produce N-[(3-methylphenyl)methyl]-1-(2,2,2-trifluoroethyl)-4-piperidinamine. The final step involves the reaction of this intermediate with acetic anhydride to produce this compound.
科学的研究の応用
2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide has been used in various scientific research studies to investigate the role of mu-opioid receptors in pain management, reward, and addiction. It has been used to study the effects of opioids on the central nervous system, including the brain, spinal cord, and peripheral nerves. This compound has also been used to investigate the molecular mechanisms of opioid receptor signaling and to develop new drugs for the treatment of pain and addiction.
特性
IUPAC Name |
2-(3-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c1-13-3-2-4-15(9-13)10-16(23)21-11-14-5-7-22(8-6-14)12-17(18,19)20/h2-4,9,14H,5-8,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXFFZMMNIUKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2869955.png)
![2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 9-hydroxy-9H-fluorene-9-carboxylate](/img/structure/B2869956.png)
![5-Isocyanatobicyclo[2.2.1]hept-2-ene](/img/structure/B2869959.png)

![(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2869962.png)
![N-cyclohexyl-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2869963.png)
![6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2869964.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2869967.png)

![Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2869970.png)
![(Z)-1-benzyl-3-((p-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2869971.png)

![Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate](/img/structure/B2869974.png)